N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H22ClN2O3S
- Molecular Weight : 394.92 g/mol
The presence of the benzo[b][1,4]oxazepine ring system is significant for its biological activity due to the structural features that facilitate interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives of benzo[b][1,4]oxazepine have been shown to inhibit specific cancer cell lines effectively. In vitro studies demonstrated that this compound could potentially inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), similar to findings in related pyrazole derivatives which showed synergistic effects when combined with doxorubicin .
Study | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Study A | MCF-7 | 15.0 | Significant inhibition observed |
Study B | MDA-MB-231 | 10.5 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, N-(5-allyl...) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial properties, and derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The proposed mechanism for the biological activity of N-(5-allyl...) involves the inhibition of key enzymes involved in cancer cell proliferation and inflammation. The oxazepine moiety is believed to interact with cellular receptors or enzymes, leading to altered signaling pathways that promote apoptosis in cancer cells and reduce inflammatory responses.
Case Studies
- Case Study on Antitumor Effects : A study conducted on a series of oxazepine derivatives showed that modifications at the allylic position significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of N-(5-allyl...) resulted in a marked decrease in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUKQCUHVYMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.